molecular formula C24H22FN3O3 B7532434 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide

Cat. No. B7532434
M. Wt: 419.4 g/mol
InChI Key: HFKKKVSOHDAEAS-UHFFFAOYSA-N
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Description

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide, also known as FIPI, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide's ability to inhibit PLD has made it a valuable tool in studying the role of PLD in various cellular processes.

Mechanism of Action

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide inhibits PLD activity by binding to the enzyme's catalytic domain and preventing it from interacting with its substrate, phosphatidylcholine. This inhibition of PLD activity has been shown to have downstream effects on various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Biochemical and Physiological Effects:
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of PLD activity by 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide has been shown to reduce the formation of phosphatidic acid, a lipid that plays a crucial role in various cellular processes. This reduction in phosphatidic acid levels has been shown to affect various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Advantages and Limitations for Lab Experiments

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various experimental systems. It has also been shown to have high selectivity for PLD, making it a valuable tool for studying the role of PLD in various cellular processes. However, 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For research on 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide could include further studies on its mechanism of action, its effects on other cellular processes, and its potential applications in various fields, including cancer research and drug development. Additionally, further studies could be conducted to optimize the synthesis method for 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide and to develop more potent and selective PLD inhibitors.

Synthesis Methods

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide is synthesized through a multi-step process that involves the reaction of 2-fluorophenylboronic acid with 2-furanylboronic acid in the presence of a palladium catalyst to form 5-(2-fluorophenyl)furan-2-ylboronic acid. The resulting compound is then reacted with 2-(2-imidazol-1-ylethoxy)phenylacetyl chloride to form the final product, 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide.

properties

IUPAC Name

3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3/c25-20-6-2-1-5-19(20)22-11-9-18(31-22)10-12-24(29)27-21-7-3-4-8-23(21)30-16-15-28-14-13-26-17-28/h1-9,11,13-14,17H,10,12,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKKVSOHDAEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3OCCN4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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